molecular formula C14H11N3OS B14981692 N-(2,1,3-benzothiadiazol-5-yl)-4-methylbenzamide

N-(2,1,3-benzothiadiazol-5-yl)-4-methylbenzamide

Cat. No.: B14981692
M. Wt: 269.32 g/mol
InChI Key: JWGNMIMYMUGOTP-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-4-methylbenzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The structure of this compound consists of a benzothiadiazole ring attached to a 4-methylbenzamide moiety, which imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-4-methylbenzamide typically involves the reaction of 2,1,3-benzothiadiazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include crystallization or recrystallization techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzothiadiazole ring is substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups attached to the benzothiadiazole ring.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-benzothiadiazol-5-yl)-2-chloroacetamide
  • N-(2,1,3-benzothiadiazol-5-yl)-2-furamide
  • N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(4-pyridinylmethyl)-1-piperazinyl]acetamide

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-4-methylbenzamide is unique due to its specific structural features, such as the presence of a 4-methylbenzamide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-4-methylbenzamide

InChI

InChI=1S/C14H11N3OS/c1-9-2-4-10(5-3-9)14(18)15-11-6-7-12-13(8-11)17-19-16-12/h2-8H,1H3,(H,15,18)

InChI Key

JWGNMIMYMUGOTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=NSN=C3C=C2

Origin of Product

United States

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